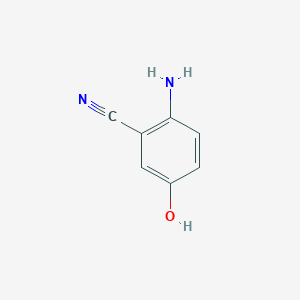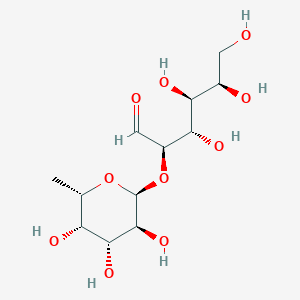
α-L-岩藻糖基-(1->2)-D-半乳糖
描述
Alpha-L-fucosyl-(1->2)-D-galactose: is a disaccharide composed of L-fucose and D-galactose linked by an alpha-(1->2) glycosidic bond. This compound is significant in the field of glycobiology due to its role in various biological processes, including cell-cell recognition and signaling. It is also a key component in the synthesis of complex carbohydrates and glycoconjugates.
科学研究应用
Alpha-L-fucosyl-(1->2)-D-galactose has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex oligosaccharides and glycoconjugates.
Biology: It plays a role in studying cell-cell interactions and signaling pathways.
Medicine: It is involved in the development of therapeutic agents targeting specific glycan structures on cell surfaces.
作用机制
Target of Action
The primary target of alpha-L-fucosyl-(1->2)-D-galactose, also known as 2-O-a-L-Fucopyranosyl-galactose, is the enzyme galactoside 2-alpha-L-fucosyltransferase . This enzyme belongs to the family of glycosyltransferases, specifically the hexosyltransferases .
Mode of Action
Alpha-L-fucosyl-(1->2)-D-galactose interacts with its target enzyme, galactoside 2-alpha-L-fucosyltransferase, by serving as a substrate . The enzyme catalyzes the chemical reaction where GDP-beta-L-fucose and beta-D-galactosyl-R are converted into GDP and alpha-L-fucosyl-1,2-beta-D-galactosyl-R .
Biochemical Pathways
The enzyme galactoside 2-alpha-L-fucosyltransferase, which alpha-L-fucosyl-(1->2)-D-galactose interacts with, participates in several metabolic pathways. These include glycosphingolipid biosynthesis - lactoseries, glycosphingolipid biosynthesis - neo-lactoseries, glycosphingolipid biosynthesis - globoseries, and glycan structures - biosynthesis 2 .
Result of Action
The result of the action of alpha-L-fucosyl-(1->2)-D-galactose is the production of GDP and alpha-L-fucosyl-1,2-beta-D-galactosyl-R . This reaction contributes to the biosynthesis of various glycosphingolipids and glycan structures .
生化分析
Biochemical Properties
The enzyme galactoside 2-alpha-L-fucosyltransferase catalyzes the addition of a fucose residue from GDP-fucose to the 2-O position of the terminal galactosyl residues on XyG side chains . This reaction involving Alpha-L-Fucosyl-(1->2)-D-Galactose is essential for the synthesis of the H antigen .
Cellular Effects
The effects of Alpha-L-Fucosyl-(1->2)-D-Galactose on cellular processes are primarily related to its role in the synthesis of the H antigen . The H antigen is involved in cell-cell adhesion, which is crucial for the structural integrity of tissues and organs .
Molecular Mechanism
The molecular mechanism of action of Alpha-L-Fucosyl-(1->2)-D-Galactose involves its interaction with the enzyme galactoside 2-alpha-L-fucosyltransferase . This enzyme catalyzes the transfer of a fucose residue to the 2-O position of the terminal galactosyl residues on XyG side chains .
Metabolic Pathways
Alpha-L-Fucosyl-(1->2)-D-Galactose is involved in the metabolic pathway leading to the synthesis of the H antigen . This pathway involves the enzyme galactoside 2-alpha-L-fucosyltransferase, which adds a fucose residue to the 2-O position of the terminal galactosyl residues on XyG side chains .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-L-fucosyl-(1->2)-D-galactose typically involves the enzymatic transfer of L-fucose from a donor molecule, such as guanosine diphosphate-beta-L-fucose, to the terminal galactose residue of a glycoconjugate. This reaction is catalyzed by the enzyme galactoside 2-alpha-L-fucosyltransferase . The reaction conditions often include a buffered aqueous solution at a pH optimal for enzyme activity, typically around pH 7.0 to 7.5, and a temperature range of 25-37°C.
Industrial Production Methods
Industrial production of alpha-L-fucosyl-(1->2)-D-galactose can be achieved through biotechnological processes involving the use of recombinant microorganisms expressing the galactoside 2-alpha-L-fucosyltransferase enzyme. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired disaccharide .
化学反应分析
Types of Reactions
Alpha-L-fucosyl-(1->2)-D-galactose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and bromine water.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldonic acids, while reduction can produce alditols.
相似化合物的比较
Similar Compounds
- Alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->4)-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1’)-ceramide (d18:0)
- Alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosaminide
Uniqueness
Alpha-L-fucosyl-(1->2)-D-galactose is unique due to its specific glycosidic linkage and its role in the synthesis of H antigen, which is a precursor for ABO blood group antigens. This specific linkage and its biological significance make it distinct from other similar compounds that may have different linkages or functional roles .
属性
IUPAC Name |
(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10/c1-4-7(16)10(19)11(20)12(21-4)22-6(3-14)9(18)8(17)5(15)2-13/h3-13,15-20H,2H2,1H3/t4-,5+,6-,7+,8-,9+,10+,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEBASLZIGFWEU-YYXBYDBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101248751 | |
| Record name | 2-O-(6-Deoxy-α-L-galactopyranosyl)-D-galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101248751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-O-a-L-Fucopyranosyl-galactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24656-24-4 | |
| Record name | 2-O-(6-Deoxy-α-L-galactopyranosyl)-D-galactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24656-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-O-(6-Deoxy-α-L-galactopyranosyl)-D-galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101248751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-O-a-L-Fucopyranosyl-galactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


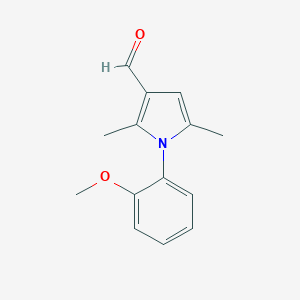
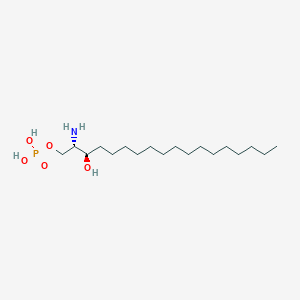
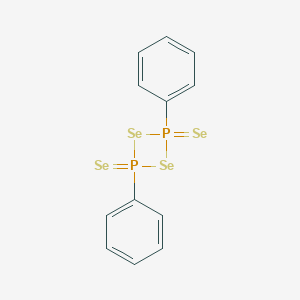

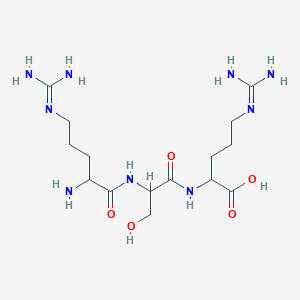
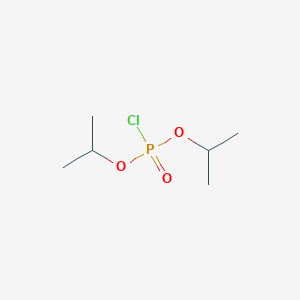
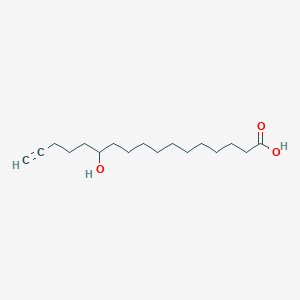

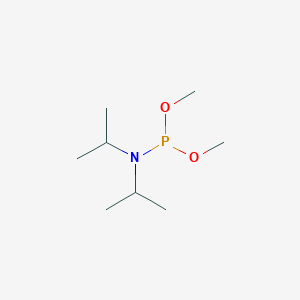
![3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline](/img/structure/B43694.png)
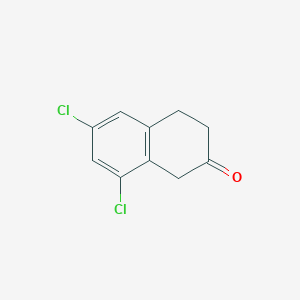
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43696.png)
